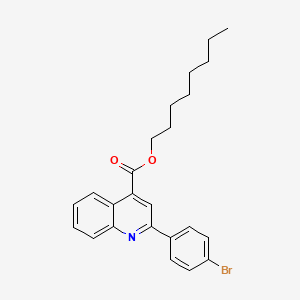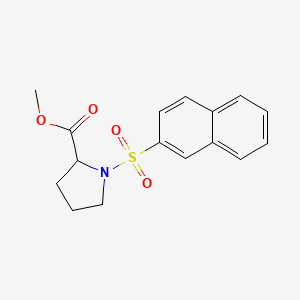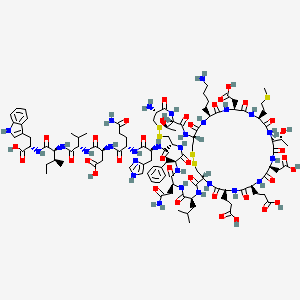![molecular formula C17H16BrN3O3 B12039771 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)
2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-(5-bromo-2-hidroxi-bencilideno)hidracinil]-N-(4-etilfenil)-2-oxoacetamida es un compuesto orgánico complejo con una estructura única que incluye un grupo bromohidroxi-bencilideno, un enlace hidracinil y una porción oxoacetamida. Este compuesto es de interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-[(2E)-2-(5-bromo-2-hidroxi-bencilideno)hidracinil]-N-(4-etilfenil)-2-oxoacetamida normalmente implica la condensación de 5-bromo-2-hidroxibenzaldehído con derivados de hidracina, seguida de la reacción con isocianato de 4-etilfenilo. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción de condensación.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar medidas de seguridad para manejar los componentes bromados e hidracinil.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[(2E)-2-(5-bromo-2-hidroxi-bencilideno)hidracinil]-N-(4-etilfenil)-2-oxoacetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxi-bencilideno puede oxidarse para formar derivados de quinona.
Reducción: El enlace hidracinil puede reducirse para formar derivados de amina.
Sustitución: El átomo de bromo puede sustituirse con otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan reactivos como azida de sodio (NaN₃) o tiourea.
Productos Principales
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-[(2E)-2-(5-bromo-2-hidroxi-bencilideno)hidracinil]-N-(4-etilfenil)-2-oxoacetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Se estudia su posible uso en el desarrollo de fármacos, particularmente para dirigirse a enzimas o receptores específicos.
Mecanismo De Acción
El mecanismo de acción de 2-[(2E)-2-(5-bromo-2-hidroxi-bencilideno)hidracinil]-N-(4-etilfenil)-2-oxoacetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El enlace hidracinil y el grupo bromohidroxi-bencilideno del compuesto son grupos funcionales clave que le permiten unirse a estos objetivos y ejercer sus efectos. Las vías exactas involucradas pueden variar según la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[(2E)-2-(5-bromo-2-hidroxi-bencilideno)hidracinil]-N-(3-ciano-4,5,6,7-tetrahidro-1-benzotien-2-il)-2-oxoacetamida
- 2-[(2E)-2-(5-bromo-2-hidroxi-bencilideno)hidracinil]-N-[2-(4-morfolinilcarbonil)fenil]-2-oxoacetamida
Singularidad
2-[(2E)-2-(5-bromo-2-hidroxi-bencilideno)hidracinil]-N-(4-etilfenil)-2-oxoacetamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C17H16BrN3O3 |
|---|---|
Peso molecular |
390.2 g/mol |
Nombre IUPAC |
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-2-11-3-6-14(7-4-11)20-16(23)17(24)21-19-10-12-9-13(18)5-8-15(12)22/h3-10,22H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+ |
Clave InChI |
AEKHCVDIDLKAIW-VXLYETTFSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12039688.png)

![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)

![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)
![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039745.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)



![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039766.png)

![9H-Fluorene, 9-[(4-methylphenyl)methylene]-](/img/structure/B12039781.png)

